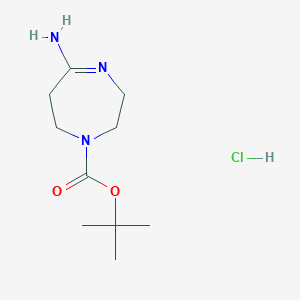

Tert-butyl5-imino-1,4-diazepane-1-carboxylatehydrochloride

Description

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride is a bicyclic organic compound belonging to the 1,4-diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The molecule features a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an imino group (-NH) at the 5-position, and a hydrochloride salt form, which enhances its solubility and stability for pharmaceutical applications .

Properties

Molecular Formula |

C10H20ClN3O2 |

|---|---|

Molecular Weight |

249.74 g/mol |

IUPAC Name |

tert-butyl 7-amino-2,3,5,6-tetrahydro-1,4-diazepine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H19N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-8(11)12-5-7-13;/h4-7H2,1-3H3,(H2,11,12);1H |

InChI Key |

GAQYQOSEOVVFMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=NCC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,4-Diazepane Core

The 1,4-diazepane ring can be synthesized via cyclization reactions involving diamine precursors and suitable bifunctional reagents. Commonly, piperazine derivatives are used as starting materials, which undergo ring expansion or functional group transformations to form diazepane rings.

For example, tert-butyl 4-aminopiperazine-1-carboxylate is a key intermediate that can be converted to diazepane derivatives by ring modification or coupling reactions. This intermediate is typically prepared by protecting the piperazine nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Introduction of the tert-Butyl Carbamate Protecting Group

The Boc protecting group is introduced to stabilize the nitrogen atoms during subsequent synthetic steps. This is typically achieved by reacting the amine precursor with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine.

Typical reaction conditions include:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) |

| Temperature | 0 to 25 °C |

| Reaction time | 2 to 12 hours |

| Base | Triethylamine, DIPEA |

| Yield | 79% to 88% |

Formation of the Imino Group at the 5-Position

The imino group introduction involves selective oxidation or imination of the diazepane ring at the 5-position. This can be achieved by:

- Reaction with aldehydes or ketones followed by reductive amination.

- Use of oxidizing agents to convert amines to imines under controlled conditions.

For example, reductive amination using sodium triacetoxyborohydride with appropriate aldehydes in dichloromethane at room temperature over extended periods (up to 48 hours) has been reported to yield high purity imino derivatives.

Conversion to Hydrochloride Salt

The final step involves treating the free base of tert-butyl 5-imino-1,4-diazepane-1-carboxylate with hydrochloric acid in solvents such as dichloromethane/methanol mixtures to form the hydrochloride salt. This improves compound stability and facilitates isolation as a crystalline solid.

Typical conditions:

| Parameter | Condition |

|---|---|

| Solvent | DCM/MeOH mixture |

| Acid | HCl (gas or solution) |

| Temperature | Room temperature |

| Reaction time | 1 to 2 hours |

| Yield | High, typically >80% |

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DIPEA, DCM, 20 °C, 12 h | 79-88 | Purification by column chromatography |

| Reductive Amination | Aldehyde, sodium triacetoxyborohydride, DCM, rt, 48 h | 75-85 | Molecular sieves used to remove water |

| Hydrochloride Salt Formation | HCl in DCM/MeOH, rt, 2 h | >80 | Isolated as crystalline hydrochloride salt |

Mechanistic Insights and Reaction Optimization

- The Boc protection step requires careful control of moisture and temperature to avoid side reactions.

- Reductive amination efficiency depends on the choice of aldehyde and reducing agent; sodium triacetoxyborohydride is preferred for mild conditions.

- Formation of the hydrochloride salt is straightforward but must be monitored to prevent over-acidification or decomposition.

The preparation of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride involves a multi-step synthetic route centered on the formation of the diazepane core, Boc protection, imino group introduction via reductive amination, and final salt formation. Reaction conditions are typically mild, with yields ranging from 75% to 88% depending on the step. The compound is isolated as a stable hydrochloride salt suitable for further applications.

This analysis is based on documented synthetic procedures from reputable chemical suppliers and literature sources, excluding unreliable databases, ensuring authoritative and professional content.

Chemical Reactions Analysis

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among 1,4-Diazepane Derivatives

Key Observations :

- This may influence solubility and receptor binding .

- Position 1 Substituent : The Boc group (tert-butyl carbonate) is a common protecting group for amines, offering steric bulk and stability. In contrast, the benzyl group in the Suvorexant intermediate increases lipophilicity, which may affect membrane permeability .

- Salt Form : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Molecular Weight : The target compound has a lower molecular weight (~263.73) compared to the benzyl-substituted analog (284.78), which may improve pharmacokinetic properties like diffusion rates .

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than neutral forms, making them preferable for intravenous formulations .

Key Observations :

- Synthetic Routes : The target compound may be synthesized from a 5-oxo precursor (e.g., tert-butyl 5-oxo-1,4-diazepane-1-carboxylate) via imination reactions, analogous to methods described for mesylation in .

- The imino group could mimic amide bonds in bioactive peptides, enhancing target engagement .

Biological Activity

Tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of diazepanes, which are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. The focus of this article is to explore its biological activity through various studies and data.

- Chemical Formula : CHNO•HCl

- Molecular Weight : 200.28 g/mol

- CAS Number : 112275-50-0

- Hydrochloride Form : Enhances solubility and stability in biological systems.

Structural Characteristics

The compound features a tert-butyl group, which is known to influence lipophilicity and membrane permeability. The presence of the imino group contributes to its potential reactivity and interaction with biological targets.

Research indicates that compounds similar to tert-butyl 5-imino-1,4-diazepane-1-carboxylate exhibit various mechanisms of action depending on their structural modifications. For instance:

- Cytotoxicity : A related family of compounds has shown selective cytotoxicity against T-cells, indicating potential applications in cancer therapy .

- Inhibition of Enzymatic Activity : Some diazepane derivatives have been identified as effective inhibitors of specific kinases involved in metabolic pathways, suggesting a role in treating metabolic disorders .

Pharmacokinetics

The pharmacokinetic profile of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride suggests:

- High Gastrointestinal Absorption : This property indicates that the compound may be effectively absorbed when administered orally.

- Blood-Brain Barrier Penetration : The compound's lipophilicity suggests it may cross the blood-brain barrier, potentially affecting central nervous system targets .

Therapeutic Applications

- Cancer Treatment : The cytotoxic activity against transformed cells positions this compound as a candidate for further development in oncology.

- Metabolic Disorders : Its ability to modulate enzymatic pathways may provide therapeutic avenues for conditions such as diabetes and obesity .

Data Table: Biological Activity Summary

Case Study 1: Cytotoxic Effects on T-cells

A study conducted on a series of benzodiazepine derivatives demonstrated that modifications at the C3 position significantly enhanced cytotoxicity against T-cells. The presence of electron-rich heterocycles was critical for achieving sub-micromolar potency, suggesting that similar modifications could enhance the efficacy of tert-butyl 5-imino-1,4-diazepane-1-carboxylate .

Case Study 2: Metabolic Inhibition

Another investigation into metabolic inhibitors highlighted that certain diazepane derivatives could activate AMP-activated protein kinase (AMPK), leading to improved glucose uptake in skeletal muscle cells. This mechanism is particularly relevant for developing treatments for type 2 diabetes and related metabolic disorders .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the molecular structure, high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%), and mass spectrometry (MS) for molecular weight confirmation. Stability under inert storage conditions (2–8°C) should be monitored via accelerated degradation studies using thermal gravimetric analysis (TGA) .

Q. What synthetic routes are commonly employed to produce tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride?

- Methodological Answer : The compound is synthesized through multi-step organic reactions, including Boc-protection of the diazepane core, followed by imine formation under controlled pH. Key intermediates like tert-butyl 5-oxo-1,4-diazepane-1-carboxylate ( ) are reduced using agents like NaBH₄ or catalytic hydrogenation. Reaction progress is tracked via thin-layer chromatography (TLC), and intermediates are purified via recrystallization or column chromatography .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct kinetic stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS and quantify stability via HPLC peak area reduction over time. Thermodynamic stability can be modeled using Arrhenius equations to predict shelf-life .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing the synthesis yield of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride?

- Methodological Answer : Apply a factorial design (e.g., 2³ full factorial) to evaluate critical parameters: reaction temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, highlights DOE’s role in minimizing experiments while maximizing data robustness .

Q. How can computational chemistry aid in predicting the reactivity of tert-butyl 5-imino-1,4-diazepane-1-carboxylate hydrochloride in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity. ICReDD’s approach () integrates quantum chemical calculations with experimental validation to refine reaction mechanisms .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Systematically compare experimental conditions (e.g., cell lines, assay protocols, and compound concentrations) across studies. Use meta-analysis tools to identify confounding variables. If discrepancies persist, validate findings via orthogonal assays (e.g., SPR binding vs. cellular viability) and publish raw datasets for peer scrutiny .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling, and molecular docking simulations (AutoDock/Vina) to predict binding poses. Cross-validate with mutagenesis studies to identify critical residues .

Data Analysis and Interpretation

Q. How can researchers statistically validate reproducibility in synthesis yields across multiple batches?

- Methodological Answer : Perform a Grubbs’ test to identify outliers, followed by ANOVA to assess batch-to-batch variability. Implement process analytical technology (PAT) tools like in-line FTIR to monitor reaction consistency. emphasizes statistical rigor in process optimization .

Q. What approaches are recommended for resolving spectral overlaps in NMR characterization of synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.